2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid
Beschreibung
2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a synthetic organic compound with the molecular formula C19H21NO5S and a molecular weight of 375.44 g/mol This compound is characterized by the presence of a methoxy group, a piperidinylsulfonyl group, and a benzoic acid moiety
Eigenschaften
IUPAC Name |
2-methoxy-3-(4-piperidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-25-18-16(6-5-7-17(18)19(21)22)14-8-10-15(11-9-14)26(23,24)20-12-3-2-4-13-20/h5-11H,2-4,12-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXCLLHCERFLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692386 | |
| Record name | 2-Methoxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-29-6 | |
| Record name | 2-Methoxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Methoxybenzoic Acid Core: The starting material, 2-methoxybenzoic acid, is prepared through the methylation of salicylic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group is introduced through a sulfonylation reaction. This involves the reaction of piperidine with a sulfonyl chloride derivative, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
Coupling Reaction: The final step involves the coupling of the methoxybenzoic acid core with the piperidinylsulfonyl group. This is typically achieved through a condensation reaction using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of 2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed
Oxidation: 2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid.
Reduction: 2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties. It is used in studies to understand its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes. For example, it could inhibit the activity of certain enzymes, leading to a reduction in the production of inflammatory mediators.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, or other physiological processes. This modulation can result in therapeutic effects, such as reduced inflammation or pain relief.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Methoxybenzoic Acid: Lacks the piperidinylsulfonyl group, resulting in different chemical and biological properties.
3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic Acid: Lacks the methoxy group, which may affect its reactivity and interactions with biological targets.
2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic Acid: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior and potential biological activities.
The unique combination of functional groups in 2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
